4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol

Catalog No.
S932074
CAS No.
2097992-05-5
M.F
C13H18ClNO2
M. Wt
255.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methy...

CAS Number

2097992-05-5

Product Name

4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol

IUPAC Name

4-chloro-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

InChI

InChI=1S/C13H18ClNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2

InChI Key

YQPRQICFKCGCTN-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CO

Current Research Availability

Potential Research Areas

Based on the structure of the molecule, some potential areas for scientific research on 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol include:

  • Medicinal Chemistry: The presence of the chlorinated phenol group and the piperidine moiety suggests potential for the molecule to interact with biological systems. Further research could explore its activity as an enzyme inhibitor, receptor ligand, or for other therapeutic applications.
  • Material Science: The molecule may have interesting physical properties such as fluorescence or self-assembly behavior that could be useful in material science applications.

Finding More Information

  • Chemical Databases: Scientific databases like PubChem or SciFinder may contain more information on the compound, including its synthesis, properties, and any experimental data from research not yet published in scientific journals , .
  • Patent Literature: Patent applications sometimes disclose new chemical compounds and their potential applications. Searching patent databases like Espacenet or USPTO could reveal patents mentioning 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol , .

4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol is an organic compound characterized by its complex structure, which includes a chloro group, a hydroxymethyl group, and a piperidine moiety. The molecular formula is C13H16ClN1O2, and it features a phenolic ring that contributes to its chemical properties and biological activity. The presence of the piperidine group enhances its potential interactions with biological targets, making it a compound of interest in medicinal chemistry.

The reactivity of 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydroxymethylation: The hydroxymethyl group can participate in further functionalization, potentially leading to derivatives with enhanced biological activities.
  • Phenolic Reactions: The phenolic hydroxyl group can undergo etherification or esterification reactions, expanding the compound's utility in organic synthesis.

Research indicates that 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic effects. The piperidine structure is known to enhance interaction with various receptors in the central nervous system, suggesting possible applications in treating pain and inflammatory diseases.

The synthesis of 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol typically involves several steps:

  • Formation of the Piperidine Derivative: Starting from commercially available piperidine, a hydroxymethyl group is introduced via formaldehyde or similar reagents.
  • Chlorination: A chlorination step introduces the chloro substituent on the aromatic ring.
  • Final Coupling: The final product is obtained through coupling reactions that link the piperidine derivative to the chlorophenol framework.

For example, one method involves using 4-chlorobenzaldehyde and piperidine derivatives in a reaction mediated by acid catalysts to yield the desired compound .

4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol has several potential applications:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development aimed at treating conditions such as arthritis and chronic pain.
  • Chemical Research: As a versatile intermediate, it can be used in synthesizing more complex organic compounds.
  • Biological Studies: Its interaction with biological systems makes it useful for pharmacological studies and understanding receptor mechanisms.

Studies on interaction mechanisms involving 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol have shown that it can effectively bind to various receptors in vitro, indicating potential efficacy in modulating biological pathways related to inflammation and pain perception. Further research is needed to elucidate its pharmacodynamics and pharmacokinetics in vivo.

Several compounds share structural similarities with 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol. These include:

Compound NameStructure FeaturesUnique Properties
4-ChloroanilineContains an amino group instead of hydroxymethylKnown for its use in dye manufacturing
2-HydroxybenzylamineSimilar phenolic structure but lacks piperidineExhibits different reactivity patterns
HydroxymethylpiperidineContains only the piperidine moiety without phenolic structureFocused on neuropharmacological effects

The uniqueness of 4-Chloro-2-((3-(hydroxymethyl)piperidin-1-yl)methyl)phenol lies in its combination of both phenolic and piperidine functionalities, which may provide synergistic effects in biological activity not observed in simpler analogs.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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